molecular formula C7H8ClNO3 B1283308 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate CAS No. 3209-40-3

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No. B1283308
CAS RN: 3209-40-3
M. Wt: 189.59 g/mol
InChI Key: RNURPQMTRDHCNM-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

21.2 g (210 mmol) of triethylamine were added dropwise with stirring to a mixture, cooled to 10-15° C., of 30 g (198 mmol) of ethyl 2-chloro-2-hydroxyiminoacetate and 150 ml of propargyl chloride, stirring was continued for 1 hour at room temperature, water was subsequently added, the mixture was extracted with ether, and the organic phase was dried over magnesium sulfate and evaporated in vacuo in a rotary evaporator. The residue was distilled in vacuo at 0.5 torr, the product distilling over at 116-122° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9](=[N:15][OH:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH2:17]([Cl:20])[C:18]#[CH:19]>O>[Cl:20][CH2:17][C:18]1[O:16][N:15]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:19]=1

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC(C(=O)OCC)=NO
Name
Quantity
150 mL
Type
reactant
Smiles
C(C#C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo at 0.5 torr
DISTILLATION
Type
DISTILLATION
Details
the product distilling over at 116-122° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC1=CC(=NO1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.